5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
Overview
Description
5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine is a heterocyclic compound with the molecular formula C8H12N2S. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols; often requires catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive nature.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-benzimidazole: Another heterocyclic compound with similar structural features.
2-Amino-4,5,6,7-tetrahydro-1H-benzimidazole: Shares the tetrahydro structure and amine functionality.
Uniqueness: 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUODTFOELDCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402391 | |
Record name | 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-44-5 | |
Record name | 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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